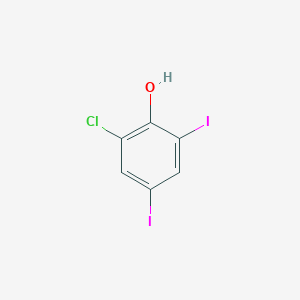

2-Chloro-4,6-diiodophenol

説明

2-Chloro-4,6-diiodophenol is a halogenated phenol compound. While the specific compound is not directly studied in the provided papers, related chlorinated phenolic compounds and their derivatives are extensively researched due to their various applications and environmental impacts. These compounds are often intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications, and can exhibit properties such as endocrine disruption in aquatic organisms .

Synthesis Analysis

The synthesis of chlorinated phenolic compounds can involve multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. For instance, a rapid synthesis method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, was developed from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, with a total yield of up to 44.6% . Another method for the same compound achieved a higher yield of up to 85% through halogenation, coupling, and nucleophilic reactions starting from pyrimidine-2,4,6(1H,3H,5H)-trione .

Molecular Structure Analysis

The molecular structure of chlorinated phenolic compounds can be determined using techniques such as single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy. For example, the structure of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was elucidated using X-ray diffraction, revealing a planar benzene ring system with specific dihedral angles between the benzene and pyrazole rings . Similarly, the structure of a novel Schiff's base, (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol, was determined using single-crystal X-ray diffraction and spectroscopic methods .

Chemical Reactions Analysis

Chlorinated phenolic compounds can participate in various chemical reactions, including those leading to environmental transformation products. For instance, 2,4-dichloro-6-nitrophenol (DCNP), a transformation product of 2,4-dichlorophenol, was found to have anti-androgenic potency in Chinese rare minnows, indicating its role as an endocrine-disrupting chemical . Additionally, chlorinated phenols can be involved in the formation of chloromethylene compounds and trichloro ketones, as seen in the chlorination of 2-t-butyl-4,6-dimethylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenolic compounds can be influenced by their molecular structure and the presence of halogen atoms. These properties can be studied using various analytical techniques, including gas chromatography and mass spectrometry, as demonstrated in the analysis of chlorinated 2-phenoxyphenols . The luminescent properties of these compounds can also be of interest, as shown in the study of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .

科学的研究の応用

Synthesis and Chemical Properties

Facile Synthesis and Derivatives

2-Chloro-4,6-diiodophenol serves as a precursor in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a stable precursor for other synthetic compounds (Chou & Tsai, 1991).

Quantitative Analysis in Lignins

The compound has been utilized as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, aiding in understanding the chemical composition and structure of lignins (Granata & Argyropoulos, 1995).

Environmental Applications

Adsorption Studies

It has been involved in studies related to the adsorption of pollutants. The research on its analogs, like 4-chloro-2-nitrophenol, using graphene, provides insights into environmental remediation technologies (Mehrizad & Gharbani, 2014).

Degradation of Toxic Compounds

Advanced oxidation processes have been compared for the degradation of similar compounds like 4-chloro-2-nitrophenol, providing valuable data for environmental cleanup methods (Saritha et al., 2007).

Biochemical and Health-Related Research

Analysis in Wine Taints

Research has identified similar chlorophenols as causes of taints and off-flavours in wines, which could be extended to understanding the impact of 2-Chloro-4,6-diiodophenol in similar scenarios (Capone et al., 2010).

Biodegradability Studies

Studies on the anaerobic biodegradability and toxicity of substituted phenols like 2-chlorophenol have implications for understanding the environmental and health effects of 2-Chloro-4,6-diiodophenol (O'Connor & Young, 1989).

Safety And Hazards

特性

IUPAC Name |

2-chloro-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMRWQDRVTTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437071 | |

| Record name | 2-CHLORO-4,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-diiodophenol | |

CAS RN |

15459-49-1 | |

| Record name | 2-CHLORO-4,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

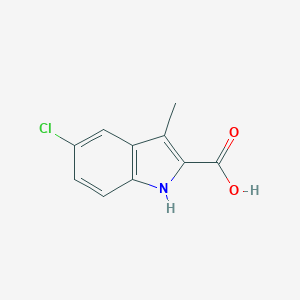

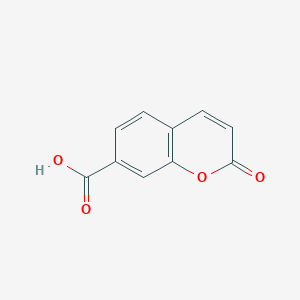

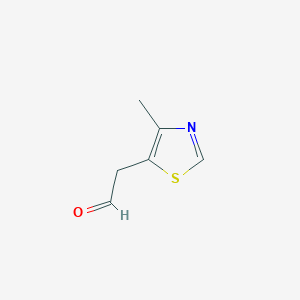

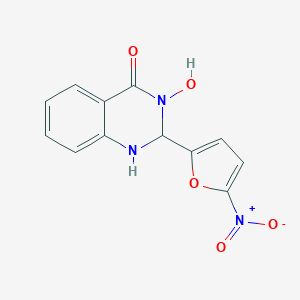

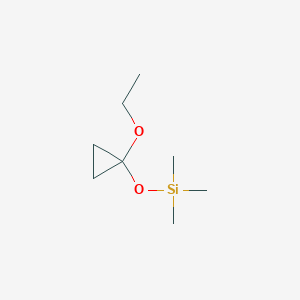

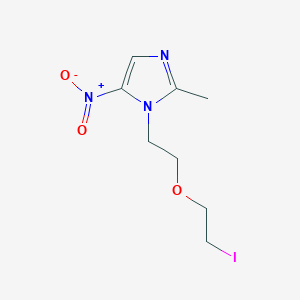

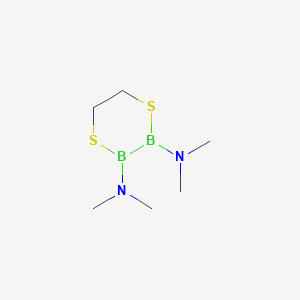

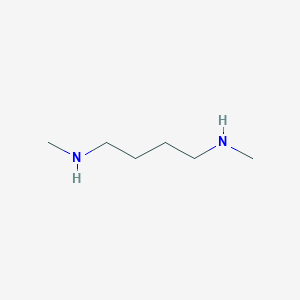

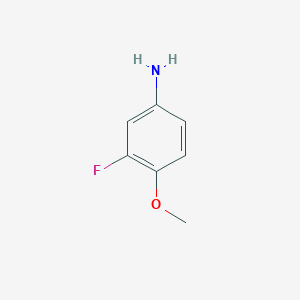

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-d12](/img/structure/B107138.png)